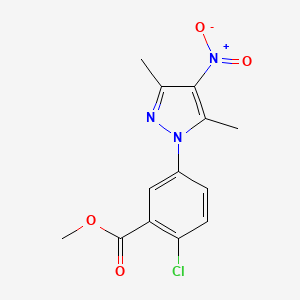![molecular formula C23H18N4O4 B11490124 3-(2-hydroxyethyl)-5-[(3-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide](/img/structure/B11490124.png)
3-(2-hydroxyethyl)-5-[(3-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ヒドロキシエチル)-5-[(3-メチルフェニル)アミノ]-3H-アントラ[1,2-d][1,2,3]トリアゾール-6,11-ジオン 2-オキシドは、アントラキノン誘導体類に属する複雑な有機化合物です。この化合物は、アントラキノンコアにトリアゾール環が縮合した独特の構造を特徴としており、ヒドロキシエチル基やメチルフェニルアミノ基などの追加の官能基を持っています。
製造方法
合成経路と反応条件
3-(2-ヒドロキシエチル)-5-[(3-メチルフェニル)アミノ]-3H-アントラ[1,2-d][1,2,3]トリアゾール-6,11-ジオン 2-オキシドの合成は、通常、容易に入手可能な前駆体から始まる複数のステップを伴います。一般的な合成経路には、以下のステップが含まれます。
アントラキノンコアの形成: アントラキノンコアは、二クロム酸カリウムや硝酸などの強力な酸化剤を用いてアントラセンを酸化することにより合成できます。
トリアゾール環の導入: トリアゾール環は、ヒドラジン誘導体と適切なアルデヒドまたはケトンを反応させて環化反応を起こすことで導入できます。
ヒドロキシエチル基とメチルフェニルアミノ基による官能基化: ヒドロキシエチル基は、エチレンオキシドを用いた求核置換反応によって導入できます。一方、メチルフェニルアミノ基は、アニリン誘導体を用いたアミノ化反応によって添加できます。
工業的生産方法
この化合物の工業的生産は、より高い収率と純度を達成するために、上記の合成経路を最適化することが含まれる場合があります。これには、触媒の使用、反応条件(温度、圧力、pH)の制御、再結晶やクロマトグラフィーなどの精製技術の使用が含まれます。
化学反応解析
反応の種類
3-(2-ヒドロキシエチル)-5-[(3-メチルフェニル)アミノ]-3H-アントラ[1,2-d][1,2,3]トリアゾール-6,11-ジオン 2-オキシドは、さまざまな種類の化学反応を起こす可能性があり、以下が含まれます。
酸化: ヒドロキシエチル基は、カルボン酸を形成するように酸化することができます。
還元: アントラキノンコアは、アントラセン誘導体を形成するように還元することができます。
置換: アミノ基は、求核置換反応に参加できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: 求核置換反応は、水酸化ナトリウムや炭酸カリウムなどの試薬を用いて行うことができます。
生成される主な生成物
酸化: カルボン酸の形成。
還元: アントラセン誘導体の形成。
置換: 置換されたアミノ誘導体の形成。
科学研究における用途
3-(2-ヒドロキシエチル)-5-[(3-メチルフェニル)アミノ]-3H-アントラ[1,2-d][1,2,3]トリアゾール-6,11-ジオン 2-オキシドは、以下のものを含む、いくつかの科学研究における用途があります。
化学: 他の複雑な有機分子の合成のための前駆体として使用されます。
生物学: その独特の構造的特徴のために、蛍光プローブとしての可能性について調査されています。
医学: 抗がん剤や抗菌剤など、その潜在的な治療特性について探求されています。
工業: その鮮やかな色の特性のために、染料や顔料の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-5-[(3-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using strong oxidizing agents such as potassium dichromate or nitric acid.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Functionalization with Hydroxyethyl and Methylphenylamino Groups: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide, while the methylphenylamino group can be added via an amination reaction using aniline derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(2-hydroxyethyl)-5-[(3-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of substituted amino derivatives.
科学的研究の応用
3-(2-hydroxyethyl)-5-[(3-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用機序
3-(2-ヒドロキシエチル)-5-[(3-メチルフェニル)アミノ]-3H-アントラ[1,2-d][1,2,3]トリアゾール-6,11-ジオン 2-オキシドの作用機序は、特定の分子標的および経路との相互作用を伴います。たとえば、その抗がん活性の根拠は、DNAにインターカレーションして、DNA複製と転写を阻害する能力にある可能性があります。さらに、その抗菌活性の根拠は、細菌細胞膜との相互作用によって、膜の完全性が損なわれ、細胞死がもたらされる可能性があります。
類似の化合物との比較
類似の化合物
アントラキノン: トリアゾール環や追加の官能基を持たない、類似の構造を持つより単純な化合物。
1,2,3-トリアゾール誘導体: 異なる置換基とコア構造を持つ、トリアゾール環を持つ化合物。
ヒドロキシエチル誘導体: 異なるコア構造を持つ、ヒドロキシエチル基を持つ化合物。
独自性
3-(2-ヒドロキシエチル)-5-[(3-メチルフェニル)アミノ]-3H-アントラ[1,2-d][1,2,3]トリアゾール-6,11-ジオン 2-オキシドは、アントラキノンコア、トリアゾール環、特定の官能基を組み合わせているため、独自性があります。
類似化合物との比較
Similar Compounds
Anthraquinone: A simpler compound with a similar core structure but lacking the triazole ring and additional functional groups.
1,2,3-Triazole Derivatives: Compounds with a triazole ring but different substituents and core structures.
Hydroxyethyl Derivatives: Compounds with a hydroxyethyl group but different core structures.
Uniqueness
3-(2-hydroxyethyl)-5-[(3-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxide is unique due to its combination of an anthraquinone core, a triazole ring, and specific functional groups
特性
分子式 |
C23H18N4O4 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
2-hydroxy-3-(2-hydroxyethyl)-5-(3-methylphenyl)iminonaphtho[3,2-e]benzotriazole-6,11-dione |
InChI |
InChI=1S/C23H18N4O4/c1-13-5-4-6-14(11-13)24-17-12-18-21(25-27(31)26(18)9-10-28)20-19(17)22(29)15-7-2-3-8-16(15)23(20)30/h2-8,11-12,28,31H,9-10H2,1H3 |
InChIキー |
BXAWFBSBIUOMHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N=C2C=C3C(=NN(N3CCO)O)C4=C2C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490046.png)

![N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide](/img/structure/B11490069.png)
![4-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]ethoxy}benzoic acid](/img/structure/B11490076.png)
![N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490077.png)
![3-(4-Fluorophenyl)-7-[4-methoxy-3-(prop-2-en-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490091.png)
![7-(diethylamino)-5-(3,4-dimethoxyphenyl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11490092.png)
![N-[2-(1-adamantyloxy)ethyl]-N'-(2-cyanophenyl)urea](/img/structure/B11490100.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11490121.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione](/img/structure/B11490125.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11490135.png)
![2-amino-4-(4-ethoxyphenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11490139.png)
![2-chloro-6-[(2E)-1-ethyl-2-(4-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile](/img/structure/B11490148.png)
